

Spectroscopic data of Methoxymethyltrimethylsilane (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxymethyltrimethylsilane*

Cat. No.: *B088755*

[Get Quote](#)

Spectroscopic Analysis of Methoxymethyltrimethylsilane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **Methoxymethyltrimethylsilane** (MOM-TMS), a compound frequently utilized in organic synthesis as a protecting group for alcohols. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with standardized experimental protocols for data acquisition. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Spectroscopic Data

The empirical formula for **Methoxymethyltrimethylsilane** is C₅H₁₄OSi, with a molecular weight of 118.25 g/mol. Its structure, CH₃OCH₂Si(CH₃)₃, gives rise to distinct and predictable spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Methoxymethyltrimethylsilane** is characterized by three distinct singlets, corresponding to the three unique proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.30	Singlet	3H	O-CH ₃
~3.25	Singlet	2H	O-CH ₂ -Si
~0.10	Singlet	9H	Si-(CH ₃) ₃

Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration used.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows three signals, corresponding to the three non-equivalent carbon atoms.

Chemical Shift (δ) ppm	Assignment
~65-75	O-CH ₂ -Si
~50-60	O-CH ₃
~(-2)-2	Si-(CH ₃) ₃

Note: Chemical shifts are approximate and referenced to a standard like Tetramethylsilane (TMS).[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Methoxymethyltrimethylsilane** displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2950-2850	Strong	C-H Stretch	Alkyl (CH ₃ , CH ₂)
1260-1245	Strong	Si-CH ₃ Symmetric Bend	Trimethylsilyl
1190-1000	Strong	Si-O-C Asymmetric Stretch	Silyl Ether
865-750	Strong	Si-C Stretch / CH ₃ Rock	Trimethylsilyl

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Methoxymethyltrimethylsilane** results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 118 is often weak or absent due to the lability of the molecule.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment Ion
103	Moderate	[M - CH ₃] ⁺
89	Moderate	[M - C ₂ H ₅] ⁺ or [Si(CH ₃) ₃ O] ⁺
75	High	[O=Si(CH ₃) ₃] ⁺
73	Base Peak	[Si(CH ₃) ₃] ⁺
45	High	[CH ₃ OCH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Methoxymethyltrimethylsilane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Ensure the solution is homogeneous and free of any particulate matter.

- Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

- Data Acquisition:

- For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).
- For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary.[3]

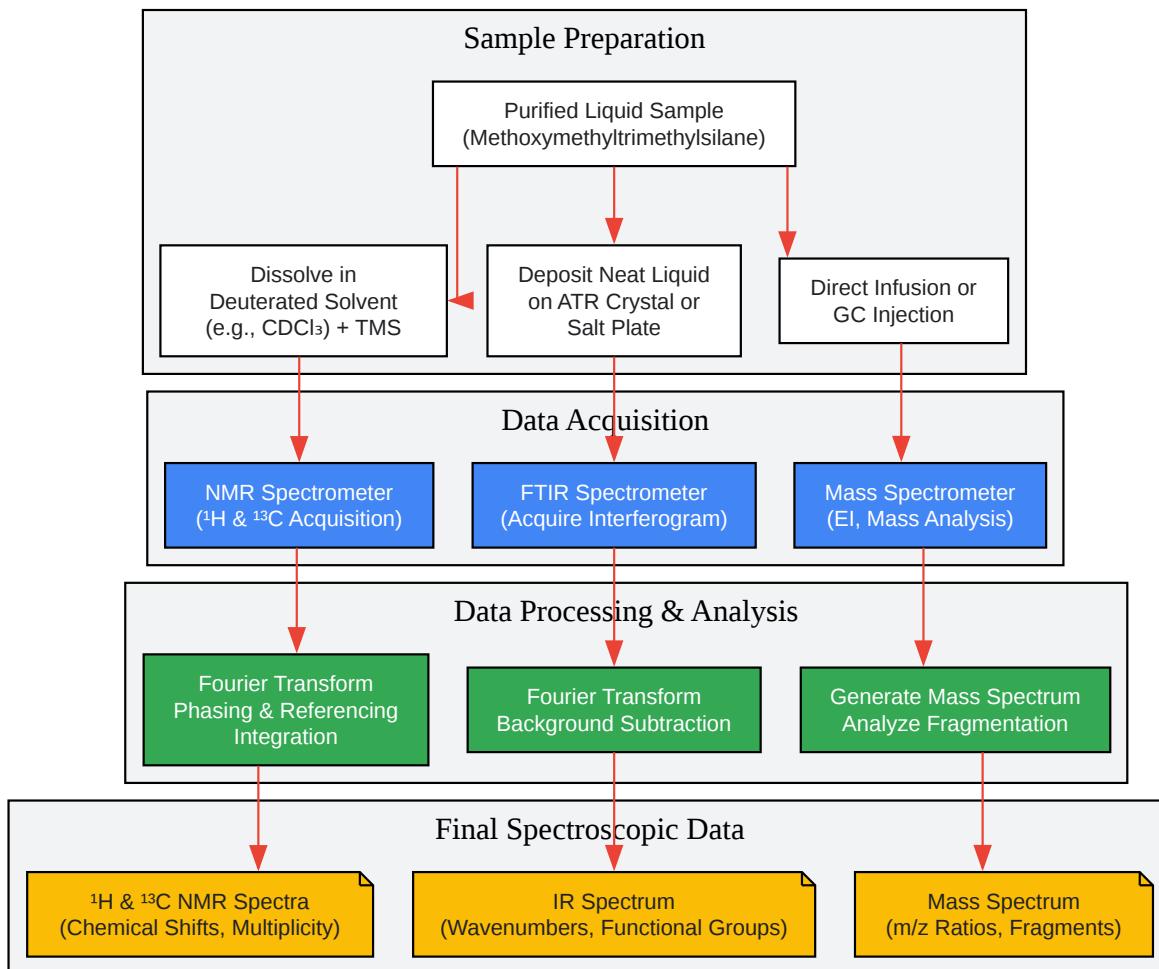
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

- For ^1H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation:
 - As **Methoxymethyltrimethylsilane** is a liquid, the neat liquid can be analyzed directly.
 - Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - If using salt plates, place a second plate on top to create a thin liquid film.
- Instrument Setup:
 - Record a background spectrum of the empty IR beam path (or the clean ATR crystal). This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Place the prepared sample in the instrument's sample compartment.
 - Acquire the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will perform a Fourier transform on the interferogram to produce the final IR spectrum (transmittance vs. wavenumber).
 - Identify and label the major absorption peaks.


Mass Spectrometry (MS) Protocol

- Sample Introduction:

- Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization:
 - Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1]
- Mass Analysis:
 - The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection and Data Processing:
 - A detector records the abundance of ions at each m/z value.
 - The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
 - Identify the base peak (most intense peak) and other significant fragment ions to elucidate the fragmentation pattern.

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid chemical sample like **Methoxymethyltrimethylsilane**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [Spectroscopic data of Methoxymethyltrimethylsilane (1H NMR, ¹³C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088755#spectroscopic-data-of-methoxymethyltrimethylsilane-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com